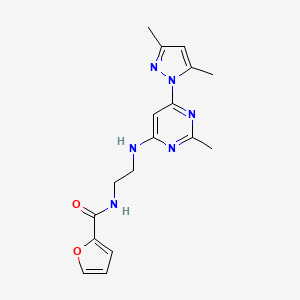

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during synthesis, compatible with a variety of acid- and base-labile protecting groups. It can be removed under mild conditions while preserving the integrity of other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole-4-carboxylic Acid

The compound has been synthesized from 3-bromopyruvic acid and N-Fmoc-thiourea, demonstrating its versatility in organic synthesis and the production of thiazole derivatives with potential applications in pharmaceuticals and materials science (Le & Goodnow, 2004).

Solid-Phase Peptide Synthesis

Fmoc amino acids are central to solid-phase peptide synthesis (SPPS), enabling the synthesis of biologically active peptides and proteins. This method has been significantly developed to accommodate a wide range of peptides and proteins through the introduction of various solid supports and side chain protecting groups (Fields & Noble, 2009).

Enantiomeric Separations

The Fmoc group also plays a role in the enantiomeric separation of amino acids and peptides, providing a means to achieve chiral resolution in pharmaceutical and biochemical research. The use of cyclodextrins as chiral stationary phases has been investigated, highlighting the Fmoc group's importance in stereochemical analyses (Tang, Żukowski, & Armstrong, 1996).

Conformational Studies

The Fmoc group has also facilitated studies on conformational equilibria in fluorene derivatives, aiding in the understanding of molecular structures and interactions critical in the design of new materials and drugs (Nishida et al., 1988).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(10-11-21)18(19(23)24)22-20(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPCRBGGPCPBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2655624.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)

![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide](/img/structure/B2655639.png)